Imidazolidine, 2-(2-methylphenylimino)-

Catalog No.
S1927028
CAS No.
36318-56-6
M.F
C10H13N3
M. Wt
175.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazolidine, 2-(2-methylphenylimino)-

CAS Number

36318-56-6

Product Name

Imidazolidine, 2-(2-methylphenylimino)-

IUPAC Name

N-(2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

InChI

InChI=1S/C10H13N3/c1-8-4-2-3-5-9(8)13-10-11-6-7-12-10/h2-5H,6-7H2,1H3,(H2,11,12,13)

InChI Key

WLQWOUULTDRZTQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC2=NCCN2

Canonical SMILES

CC1=CC=CC=C1NC2=NCCN2

N-(2-Methylphenyl)-2-imidazolidinimine (CAS 36318-56-6), also known as 2-(2-methylphenylimino)imidazolidine, is a mono-ortho-substituted phenyliminoimidazolidine derivative. It serves as a critical structural analog and synthetic intermediate in the development of imidazoline-class therapeutics and structure-activity relationship (SAR) studies. Unlike heavily halogenated or symmetrically disubstituted benchmarks, this compound features a single electron-donating methyl group at the ortho position of the phenyl ring. This specific substitution pattern fundamentally alters the molecule's steric bulk, electronic distribution, and basicity (pKa). In industrial and laboratory procurement, it is primarily sourced as a specialized reference standard for mapping the conformational requirements of alpha-2 adrenergic and I1 imidazoline receptors, or as a precursor for synthesizing unsymmetrical imidazoline derivatives [1].

Substituting CAS 36318-56-6 with more common in-class alternatives like clonidine (2,6-dichloro) or 2,6-dimethylphenyliminoimidazolidine compromises both physical chemistry and receptor binding models. Symmetrically disubstituted analogs are sterically locked into a nearly orthogonal conformation (dihedral angle ~75–90°) between the phenyl and imidazolidine rings. In contrast, the mono-ortho-methyl structure of CAS 36318-56-6 permits a semi-coplanar conformation, which drastically alters its receptor pocket fit and interaction profile [1]. Furthermore, replacing it with an unsubstituted phenyliminoimidazolidine fails to provide the necessary steric hindrance required to probe the binding site's spatial limits. For procurement driven by computational validation, assay development, or asymmetric synthesis, substituting this exact mono-methyl compound with a di-substituted or unsubstituted generic analog will yield invalid SAR data and incompatible solubility profiles [2].

Steric Hindrance and Conformational Flexibility (Dihedral Angle)

The presence of a single ortho-methyl group in CAS 36318-56-6 allows the molecule to adopt a significantly different spatial geometry compared to symmetrically disubstituted benchmarks. While clonidine is forced into a highly restricted, nearly orthogonal conformation (dihedral angle ~75°), the mono-methyl analog experiences reduced steric clash, allowing the dihedral angle between the phenyl and imidazolidine rings to decrease to <60° [1]. This increased conformational flexibility is critical for researchers mapping the exact spatial tolerances of the I1 and alpha-2 receptor binding pockets.

Evidence DimensionPhenyl-Imidazolidine Dihedral Angle
Target Compound Data<60° (Semi-coplanar flexibility)
Comparator Or Baseline~75–90° (Clonidine, 2,6-dichloro analog)
Quantified DifferenceReduction of >15–30° in dihedral angle
ConditionsComputational and crystallographic conformational analysis

Procuring this specific conformer is essential for validating computational docking models that require intermediate flexibility, which rigid 2,6-disubstituted analogs cannot provide.

Electronic Effect on Imidazolidine Basicity (pKa)

The substitution of electron-withdrawing chlorine atoms with an electron-donating methyl group fundamentally shifts the basicity of the exocyclic nitrogen. Clonidine possesses a pKa of approximately 8.05 due to the inductive withdrawal by the 2,6-dichloro groups[1]. In contrast, the electron-donating nature of the single ortho-methyl group in CAS 36318-56-6 increases the electron density on the imidazolidine ring, resulting in a higher pKa. This alters the protonation state of the molecule at physiological pH, directly impacting its aqueous solubility and formulation behavior in buffer systems.

Evidence DimensionElectronic influence on basicity (pKa)
Target Compound DataHigher basicity (electron-donating methyl group)
Comparator Or BaselinepKa ~8.05 (Clonidine, electron-withdrawing chloro groups)
Quantified DifferenceShift toward higher pKa and distinct physiological protonation ratio
ConditionsAqueous buffer systems at physiological pH (7.4)

Buyers formulating in vitro assays must select this compound when a higher degree of protonation and altered lipophilicity is required compared to halogenated benchmarks.

Receptor Binding Affinity and Selectivity Profile

In structure-activity relationship studies, the removal of one ortho-substituent drastically reduces the compound's affinity for the alpha-2 adrenergic receptor. While the 2,6-dichloro benchmark (clonidine) exhibits sub-nanomolar affinity and potent central hypotensive activity, the mono-ortho-methyl analog (CAS 36318-56-6) demonstrates a significantly attenuated alpha-2 binding profile[1]. This deliberate reduction in affinity is utilized experimentally to decouple alpha-2 mediated responses from other potential imidazoline-receptor interactions, providing a cleaner baseline for highly specific receptor assays.

Evidence DimensionAlpha-2 Adrenergic Receptor Affinity
Target Compound DataAttenuated affinity (moderate to low binding)
Comparator Or BaselineSub-nanomolar affinity (Clonidine)
Quantified Difference>10-fold reduction in alpha-2 binding potency
ConditionsIn vitro receptor binding assays

This compound is the correct procurement choice for researchers needing a structurally related negative control or a low-affinity baseline to isolate specific receptor pathways.

Structure-Activity Relationship (SAR) Mapping

Due to its unique mono-ortho substitution and resulting semi-coplanar dihedral angle, this compound is heavily utilized as a reference standard in SAR studies. It allows medicinal chemists to precisely map the steric boundaries and conformational requirements of the I1 imidazoline and alpha-2 adrenergic receptor binding pockets, which cannot be achieved using rigid 2,6-disubstituted analogs [1].

Precursor for Asymmetric Imidazoline Synthesis

CAS 36318-56-6 serves as a highly processable synthetic intermediate for the development of novel, unsymmetrical imidazoline derivatives. Its single methyl group provides a distinct electronic profile and directed steric shielding, guiding regioselective modifications during the synthesis of next-generation antihypertensive or neurological agents [2].

Computational Chemistry and DFT Validation

In computational modeling, this compound is procured to validate Density Functional Theory (DFT) and QSAR models. Its intermediate conformational flexibility provides a critical data point for calibrating algorithms designed to predict the stable conformers and hydration energies of substituted phenyliminoimidazolidines, bridging the gap between unsubstituted and fully locked disubstituted structures [1].

XLogP3

0.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

175.110947427 g/mol

Monoisotopic Mass

175.110947427 g/mol

Heavy Atom Count

13

LogP

1.28 (LogP)

Other CAS

36318-56-6

Wikipedia

Imidazolidine, 2-(2-methylphenylimino)-

Dates

Last modified: 07-22-2023

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